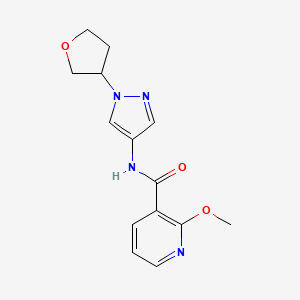
2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N3O3, with a molecular weight of 287.31 g/mol. The structure includes a methoxy group, a tetrahydrofuran moiety, and a pyrazole ring, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₃ |
| Molecular Weight | 287.31 g/mol |
| CAS Number | 1797714-27-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and influence various biochemical pathways. The compound may act as an inhibitor of certain kinases involved in inflammatory responses and cancer progression, similar to other pyrazole derivatives which have shown significant anti-inflammatory and anticancer activities .
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity
Studies have shown that derivatives of pyrazole compounds often demonstrate potent anticancer effects. For instance, related compounds have been reported to inhibit cell proliferation in various cancer cell lines, including HeLa and HepG2 cells . The specific IC50 values for these activities need further exploration for the target compound.
2. Anti-inflammatory Effects
The compound's anti-inflammatory potential is supported by studies indicating that similar pyrazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha . This suggests that this compound may be beneficial in treating inflammatory diseases.
3. Enzyme Inhibition
Preliminary data suggest that this compound may inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation. For example, it may interact with human deacetylase Sirtuin 2 (HDSirt2) and other targets implicated in disease processes .
Case Studies and Research Findings
A number of studies have investigated the biological activity of related compounds:
- Study on Pyrazole Derivatives : A research article highlighted the anticancer properties of various pyrazole derivatives, noting that modifications at specific positions on the pyrazole ring can significantly enhance or diminish their biological activity . This supports the hypothesis that structural variations in this compound could lead to improved therapeutic profiles.
- Inhibition of TNF-alpha Release : Another study focused on aminopyrazoles showed promising results in inhibiting TNF-alpha release in cellular models, suggesting potential applications in treating autoimmune conditions .
Propiedades
IUPAC Name |
2-methoxy-N-[1-(oxolan-3-yl)pyrazol-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-14-12(3-2-5-15-14)13(19)17-10-7-16-18(8-10)11-4-6-21-9-11/h2-3,5,7-8,11H,4,6,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYERJFAFOMNNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














